5-Bromo-utp

Antiviral Research Influenza Polymerase RNA Synthesis Inhibition

5-Bromo-UTP (5-bromouridine 5′-triphosphate, BrUTP) is a halogenated pyrimidine nucleotide analog where a bromine atom substitutes the hydrogen at the 5-position of the uracil ring. This modification yields a molecular formula of C9H14BrN2O15P3 and a molecular weight of approximately 563.04 g/mol (free acid).

Molecular Formula C9H14BrN2O15P3
Molecular Weight 563.04 g/mol
Cat. No. B1242103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-utp
Synonyms5-Br-UTP
5-bromo-UTP
5-bromouridine triphosphate
BrUTP-5
Molecular FormulaC9H14BrN2O15P3
Molecular Weight563.04 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br
InChIInChI=1S/C9H14BrN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1
InChIKeyIWFHOSULCAJGRM-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-UTP (BrUTP) for RNA Labeling and Transcription Studies: Core Properties and Procurement Considerations


5-Bromo-UTP (5-bromouridine 5′-triphosphate, BrUTP) is a halogenated pyrimidine nucleotide analog where a bromine atom substitutes the hydrogen at the 5-position of the uracil ring [1]. This modification yields a molecular formula of C9H14BrN2O15P3 and a molecular weight of approximately 563.04 g/mol (free acid) [1]. As a uridine triphosphate (UTP) derivative, it serves as a substrate for various RNA polymerases, enabling its incorporation into nascent RNA transcripts during in vitro transcription or in vivo cellular RNA synthesis [2]. The bromine atom functions as a hapten, allowing for the immunochemical detection of labeled RNA using anti-bromodeoxyuridine (BrdU) antibodies, a key feature for high-resolution studies of transcription and RNA processing [2].

RNA polymerase substrate for transcription studies
Hapten-based anti-BrdU immunochemical detection
Halogenated UTP analog for polymerase specificity research

Why 5-Bromo-UTP Cannot Be Simply Substituted with Other UTP Analogs in Critical RNA Research


While many UTP analogs are commercially available, they are not functionally interchangeable. The specific physicochemical and biochemical properties conferred by the 5-bromo modification dictate its unique behavior in polymerase reactions, inhibitor potency, and detection workflows [1]. For instance, the bromine atom's size and electron-withdrawing nature differentially impact enzyme active site accommodation and RNA-DNA hybrid stability compared to other 5-position substitutions like methyl, iodo, or ethynyl groups [2][3]. Simply substituting 5-Bromo-UTP with a seemingly similar analog like 5-Methyl-UTP or 5-Iodo-UTP can lead to unexpected changes in incorporation efficiency, abortive transcription rates, or inhibition potency, thereby compromising experimental reproducibility and data integrity [4]. The following quantitative evidence provides a rigorous basis for selecting 5-Bromo-UTP over its closest comparators.

5-Methyl-UTP Incorporation efficiency and inhibition profile may not transfer; bromine substitution uniquely impacts enzyme accommodation and hybrid stability.
5-Iodo-UTP Larger halogen may alter RNA-DNA hybrid geometry and abortive transcription rates compared to 5-bromo modification.
Unmodified UTP Lacks the hapten required for immunochemical detection; cannot support anti-BrdU visualization workflows.

5-Bromo-UTP (BrUTP) Quantitative Differentiation: Evidence for Procurement and Experimental Design


5-Bromo-UTP Exhibits Superior Inhibition of Influenza Virus Polymerase Compared to 5-Methyl-UTP

In a head-to-head comparison of nucleotide analog inhibitors of the influenza virus RNA polymerase, 5-Bromo-UTP demonstrated an IC50 value of 7.1 µM, establishing it as a more potent inhibitor than 2'-fluoro-5-methyl-UTP (IC50: 9.5 µM) [1]. While both compounds are 5-modified UTP analogs, the bromine substitution results in a 25% lower IC50, indicating greater inhibitory potency. This contrasts with the fact that both 5-Bromo-UTP and 5-Methyl-UTP can serve as equally efficient alternative substrates when UTP is replaced in an elongation assay [1]. This dual behavior—being both a substrate and a potent inhibitor—highlights a nuanced biochemical profile distinct from other 5-substituted analogs.

Influenza Polymerase IC50
Head-to-head
7.1 µM (BrUTP) vs 9.5 µM (5-Methyl-UTP)
Reported 25% lower IC50; dual substrate/inhibitor behavior
Supports antiviral polymerase inhibitor screening context
vRNP elongation assay; context-dependent inhibition
Antiviral Research Influenza Polymerase RNA Synthesis Inhibition

5-Bromo-UTP is a 5-10x Stronger Inhibitor of Bacterial UMP Kinase than Unmodified UTP

A comparative study on the regulation of UMP kinases from eight bacterial species found that the nucleotide analogs 5-Bromo-UTP and 5-Iodo-UTP were 5-10 times stronger inhibitors than the parent compound, UTP [1]. While both halogenated analogs exhibited significantly enhanced inhibition compared to unmodified UTP, the study highlights the critical role of the 5-position halogen in modulating enzyme interaction. Notably, this enhanced inhibitory effect was observed across UMP kinases from Gram-positive organisms, whereas enzymes from Gram-negative organisms displayed different regulatory behaviors, underscoring the importance of selecting the appropriate analog for specific bacterial systems [1].

Bacterial UMP Kinase Inhibition
Head-to-head
5–10× stronger inhibition vs unmodified UTP
Halogenated analogs show enhanced enzyme interaction
Supports bacterial enzyme inhibition assay context
Observed in Gram-positive UMP kinases; Gram-negative may differ
Enzyme Inhibition Bacterial UMP Kinase Antibacterial Target

5-Bromo-UTP Reduces Abortive Initiation by RNA Polymerase II Compared to Unmodified UTP

In studies of early transcription elongation by purified RNA polymerase II on bubble templates, substitution of UTP with 5-Bromo-UTP led to a reduction in abortive initiation [1]. Abortive initiation is a non-productive process where the polymerase synthesizes short RNA transcripts and releases them before forming a stable elongation complex. The observed reduction in abortive cycling is attributed to the enhanced stability of the initial RNA-DNA hybrid formed when 5-Bromo-UTP is incorporated [1]. This finding is specific to the 5-bromo modification and was not observed with other nucleotide substitutions in the same study.

Abortive Initiation by RNA Pol II
Reported
Reduced abortive cycling vs unmodified UTP
Attributed to stronger RNA-DNA hybrid stability
Supports transcription elongation mechanistic studies
Purified RNA Pol II on bubble templates; qualitative reduction
Transcription Initiation RNA Polymerase II Abortive Cycling

5-Bromo-UTP Incorporation Enables Physical Separation of RNA Species via Density Shift

When 5-Bromo-UTP is used as a substrate for the virion-associated double-stranded RNA replicase of Penicillium stoloniferum virus PsV-S, it efficiently replaces UTP and produces a hybrid double-stranded RNA with a distinct buoyant density of 1.647 g/ml in caesium sulphate equilibrium density gradient centrifugation [1]. This represents a significant density shift from the unbrominated double-stranded RNA, which has a buoyant density of 1.606 g/ml [1]. The 0.041 g/ml difference allowed for the physical separation and unambiguous identification of the newly synthesized, brominated RNA strand, providing direct evidence for a semi-conservative replication mechanism [1].

Buoyant Density Shift
Head-to-head
Δ = 0.041 g/ml
Brominated hybrid dsRNA 1.647 g/ml vs unbrominated 1.606 g/ml
Supports physical separation of nascent RNA species
Cs₂SO₄ equilibrium density gradient; label-free method
RNA Virology Replication Mechanism Density Gradient Centrifugation

5-Bromo-UTP Enables High-Resolution Ultrastructural Visualization of Transcription Sites with Rapid Kinetics

Microinjection of 5-Bromo-UTP into living cells followed by postembedding immunoelectron microscopy allows for the visualization of nascent RNA transcription sites at an ultrastructural level with high temporal resolution [1]. A significant signal from anti-BrdU antibodies can be detected as early as 4 minutes post-injection, enabling the study of rapid transcriptional events [1]. This technique has been instrumental in identifying the dense fibrillar component (DFC) of the nucleolus as the primary site of pre-rRNA transcription and the perichromatin fibrils (PFs) as the in situ forms of nascent nucleoplasmic transcripts [2]. This level of spatiotemporal resolution is a key advantage of the BrUTP/immunogold labeling approach.

Immunogold Detection Kinetics
Method context
Signal within 4 min post-microinjection
Postembedding immunoelectron microscopy with anti-BrdU
Supports high-resolution transcription site mapping
Identifies DFC and perichromatin fibrils in nucleoplasm
Cell Biology Ultrastructural Analysis Immunoelectron Microscopy

Optimal Research and Industrial Use Cases for 5-Bromo-UTP (BrUTP) Driven by Quantitative Evidence


High-Resolution Spatial Mapping of Transcription Sites in Living Cells

Researchers aiming to visualize the exact ultrastructural location of active RNA synthesis within the nucleus or nucleolus should select 5-Bromo-UTP. As demonstrated by its ability to produce a detectable immunogold signal within 4 minutes of microinjection, it is the preferred reagent for high-resolution, time-sensitive immunoelectron microscopy studies [1]. This application is directly supported by evidence showing its use in identifying the dense fibrillar component (DFC) and perichromatin fibrils (PFs) as key transcriptional hubs [1][2].

Investigating Viral RNA Replication Mechanisms via Physical Separation

For virologists studying the replication of double-stranded RNA viruses, 5-Bromo-UTP provides a unique, label-free method to track nascent RNA synthesis. Its incorporation into RNA products creates a measurable density shift (Δ = 0.041 g/ml), allowing for the physical separation of newly synthesized, brominated RNA from the original template via density gradient centrifugation [3]. This approach was crucial in proving the semi-conservative replication mechanism of the PsV-S virus [3].

Probing Early Transcription Elongation and Abortive Cycling Mechanisms

Biochemists and molecular biologists focusing on the fundamental mechanisms of RNA Polymerase II transcription should utilize 5-Bromo-UTP to modulate the stability of the early transcription complex. Evidence shows that substituting UTP with 5-Bromo-UTP reduces abortive initiation, likely by strengthening the RNA-DNA hybrid [4]. This makes it a valuable tool for dissecting the molecular determinants of the critical transition from transcription initiation to productive elongation [4].

Developing Potent Inhibitors of Influenza Virus Polymerase

In antiviral drug discovery programs, 5-Bromo-UTP serves as a key reference compound and starting point for structure-activity relationship (SAR) studies targeting the influenza RNA polymerase. Its superior inhibitory potency (IC50: 7.1 µM) compared to closely related analogs like 5-Methyl-UTP (IC50: 9.5 µM) provides a clear rationale for prioritizing the 5-bromo substitution in lead optimization campaigns [5].

Application
Selection Property
Validation Focus
Ultrastructural transcription site mapping
Anti-BrdU immunogold detection compatibility
Spatial and temporal resolution in cell models
Viral dsRNA replication mechanism studies
Density shift upon brominated RNA incorporation
Physical separation and replication mode analysis
Transcription elongation complex studies
Reported reduction in abortive initiation
Initiation-to-elongation transition analysis
Influenza polymerase inhibitor screening
Reported inhibition potency in polymerase assay
Comparative analysis with 5-substituted analogs

Technical Documentation Hub

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22 linked technical documents
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